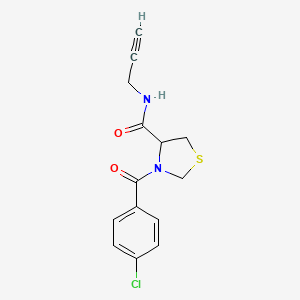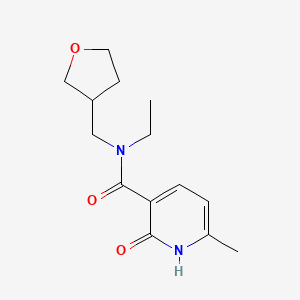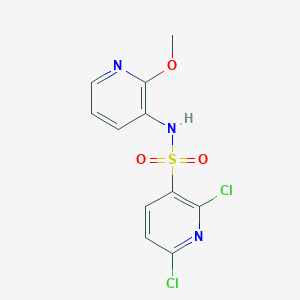
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide, commonly known as CBPT, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. CBPT has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The exact mechanism of action of CBPT is not fully understood. However, it has been proposed that CBPT exerts its pharmacological effects by modulating various signaling pathways. CBPT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. CBPT has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CBPT has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CBPT has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CBPT has been found to inhibit the replication of various viruses, including HIV and influenza virus.
実験室実験の利点と制限
CBPT has several advantages for lab experiments. The compound is relatively easy to synthesize, and its pharmacological properties have been extensively studied. CBPT has also been found to possess low toxicity, making it a promising candidate for further development. However, CBPT has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to use in long-term studies. Additionally, CBPT has poor solubility in water, which can limit its applicability in certain experimental settings.
将来の方向性
CBPT has several potential future directions for research. One area of interest is the development of CBPT derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of CBPT in more detail. Additionally, CBPT could be investigated for its potential therapeutic applications in other disease areas, such as autoimmune diseases and neurological disorders. Finally, CBPT could be studied in combination with other drugs to investigate potential synergistic effects.
合成法
CBPT can be synthesized using several methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with propargylamine to form 3-(4-chlorobenzoyl)-N-prop-2-ynylthiazolidine-4-carboxamide. This intermediate is then treated with sodium hydride and carbon disulfide to yield CBPT.
科学的研究の応用
CBPT has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CBPT has also been found to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, CBPT has been shown to possess anti-viral activity by inhibiting the replication of various viruses, including HIV and influenza virus.
特性
IUPAC Name |
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-7-16-13(18)12-8-20-9-17(12)14(19)10-3-5-11(15)6-4-10/h1,3-6,12H,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDIAUPMIHNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CSCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)





![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
